molecular formula C16H14N2O2 B11067248 3-Benzyl-1-(pyridin-4-yl)pyrrolidine-2,5-dione

3-Benzyl-1-(pyridin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B11067248
M. Wt: 266.29 g/mol
InChI Key: IQPDQLCTVZGLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-1-(4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a heterocyclic compound that features a pyrrole ring substituted with benzyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1-(4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the condensation of 3-pyrroline with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dioxane under ice bath conditions, followed by room temperature stirring . The product is then isolated by extraction and purification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1-(4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyrroles.

Scientific Research Applications

3-BENZYL-1-(4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-1-(4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-1-(4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both benzyl and pyridyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-benzyl-1-pyridin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H14N2O2/c19-15-11-13(10-12-4-2-1-3-5-12)16(20)18(15)14-6-8-17-9-7-14/h1-9,13H,10-11H2

InChI Key

IQPDQLCTVZGLED-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.